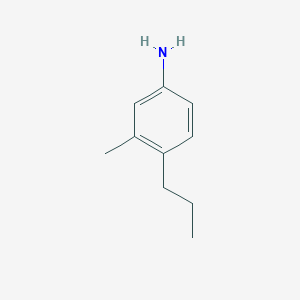
3-Methyl-4-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine, characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fourth position, along with an amino group. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-4-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-4-propyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of aniline with 3-methyl-4-propylchlorobenzene. This reaction is catalyzed by aluminum chloride and carried out under controlled temperature conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-Methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-Methyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 3-Methyl-4-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Aniline: The parent compound with a simple amino group attached to a benzene ring.
3-Methyl-aniline: Similar structure but lacks the propyl group.
4-Propylaniline: Similar structure but lacks the methyl group.
Uniqueness: 3-Methyl-4-propylaniline is unique due to the presence of both methyl and propyl groups on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. This dual substitution pattern can enhance its solubility, stability, and binding properties compared to its simpler analogs .
特性
CAS番号 |
87986-24-1 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
3-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-6-10(11)7-8(9)2/h5-7H,3-4,11H2,1-2H3 |
InChIキー |
MDHZXPXDZRWSEU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(C=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
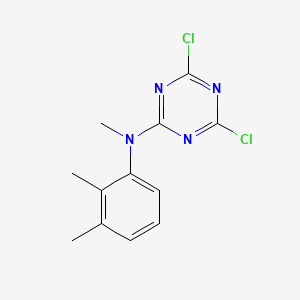
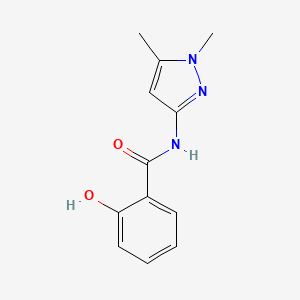

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
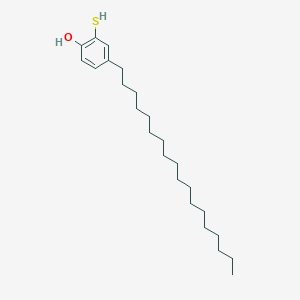
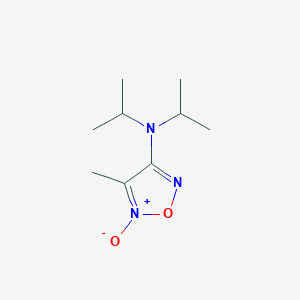
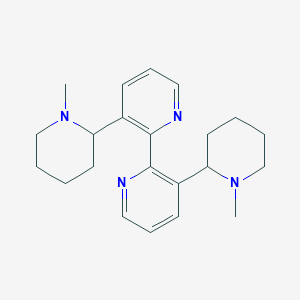
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
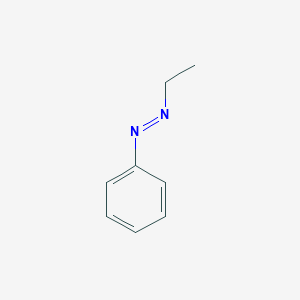
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
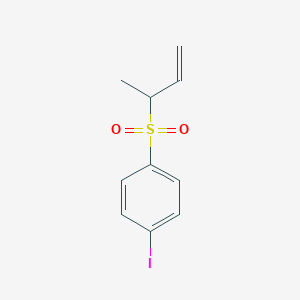
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
